Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-
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Overview
Description
Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans- is a complex organic compound with a molecular formula of C20H36N2O6. This compound is characterized by its cyclohexane ring structure and multiple functional groups, including carboxylic acid and amine groups protected by tert-butoxycarbonyl (Boc) groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans- involves multiple steps. One common synthetic route includes the following steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
Formation of Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.
Introduction of Acetic Acid Group: The acetic acid group is introduced through a carboxylation reaction.
Final Deprotection: The Boc groups are removed to yield the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to remove the Boc protecting groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans- is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans- can be compared with similar compounds such as:
Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, cis-: This compound has a similar structure but differs in the ester group and cis-configuration.
Cyclohexaneacetic acid, α-[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, trans-: This compound has a methyl group at the 4-position and a different configuration.
Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester: This compound has a tert-butyl ester group instead of the ethyl ester.
The uniqueness of Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans- lies in its specific functional groups and configuration, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
1613269-64-9 |
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Molecular Formula |
C20H36N2O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C20H36N2O6/c1-19(2,3)27-17(25)21-11-12-22(18(26)28-20(4,5)6)15-9-7-14(8-10-15)13-16(23)24/h14-15H,7-13H2,1-6H3,(H,21,25)(H,23,24) |
InChI Key |
DPEPJEGWFJEONX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(C1CCC(CC1)CC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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